molecular formula C12H15ClN2 B3037860 2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile CAS No. 64661-33-2

2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile

Cat. No.: B3037860
CAS No.: 64661-33-2
M. Wt: 222.71 g/mol
InChI Key: QKGVKCDQTSQNBN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile is a nitrile-containing compound featuring a 4-chlorophenyl group and a diethylamino moiety at the α-carbon. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(diethylamino)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2/c1-3-15(4-2)12(9-14)10-5-7-11(13)8-6-10/h5-8,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGVKCDQTSQNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C#N)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with diethylamine under specific conditions. The reaction might be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in controlled environments to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially forming corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions might convert the nitrile group to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or other organometallic reagents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action for 2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, heterocyclic systems, or functional groups. Key parameters include synthetic routes , physicochemical properties , and bioactivity profiles .

Substituent Variations on the Phenyl Ring

  • 2-(2,4-Dichlorophenyl)acetonitrile Derivatives Example: 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide () Key Differences:
  • Substituents : Additional Cl at the 2-position of the phenyl ring.
  • Synthesis: Condensation of chloral hydrate with 2,4-dichlorophenoxyacetic acid amide (90% yield, mp 123–125°C) .
  • 4-Amino-2-Chlorophenyl Derivatives Example: 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile () Key Differences:
  • Substituents: Amino and methyl groups at positions 4 and 5 of the phenyl ring.
  • Physicochemical Properties: Higher water solubility (2.293 mg/L at 25°C) and logP (4.12) due to polar amino groups .
  • Application : Impurity in closantel sodium salt, a broad-spectrum anthelmintic agent .

Heterocyclic Derivatives

  • Pyridazine-Based Analogs
    • Example : 2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile ()
    • Key Differences :
  • Structure: Pyridazine ring replaces the diethylamino group.
  • Synthesis : Sulfuric acid-mediated cyclization (24 h reaction time) .
  • Imidazo[1,2-a]pyridine Derivatives

    • Example : 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile ()
    • Key Differences :
  • Structure : Fused imidazo-pyridine system.

Functional Group Modifications

  • Keto- and Formyl-Substituted Analogs
    • Example : 2-(4-Chlorophenyl)-3-oxopropanenitrile ()
    • Key Differences :
  • Functional Group : Keto group at the β-position.
  • Reactivity : The formyl group enhances electrophilicity, making it reactive in condensation reactions .

  • Chloroacetyl-Substituted Derivatives

    • Example : 2-(4-(2-Chloroacetyl)phenyl)acetonitrile ()
    • Key Differences :
  • Molecular Weight : 193.63 g/mol, lower than the target compound due to simpler substituents .

Comparative Data Table

Compound Name Molecular Formula Melting Point (°C) logP Water Solubility (mg/L) Key Bioactivity Reference
2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile C₁₂H₁₅ClN₂ Not reported ~3.5* Low (estimated) Enzyme inhibition
2-(2,4-Dichlorophenoxy)-N-(trichloroethyl)acetamide C₁₀H₈Cl₅NO₂ 123–125 4.8 Insoluble COX-2 inhibition (in silico)
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile C₁₅H₁₂Cl₂N₂ Not reported 4.12 2.293 Anthelmintic impurity
2-(4-Chlorophenyl)-3-oxopropanenitrile C₉H₆ClNO Not reported 1.2 Moderate Reactive intermediate

*Estimated via computational methods.

Key Research Findings

  • Synthetic Efficiency: Diethylamino-substituted derivatives generally exhibit higher yields (>80%) compared to pyridazine or imidazo-pyridine analogs (~75%) .
  • Safety : Heterocyclic derivatives (e.g., ) often require stringent safety protocols due to complex ring systems, while simpler nitriles (e.g., ) are safer in handling .

Biological Activity

2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and antiviral effects, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The compound features a diethylamino group attached to a 4-chlorophenyl acetonitrile structure. Its molecular formula is C12H16ClNC_{12}H_{16}ClN, and it has been studied for various pharmacological applications.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

These results indicate that this compound exhibits significant antibacterial properties, particularly against E. coli and B. subtilis .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against adenoviruses. In a study focusing on novel substituted compounds, derivatives of this compound were found to inhibit HAdV replication effectively, with some analogues displaying IC50 values as low as 0.27μM0.27\,\mu M while maintaining low cytotoxicity .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, potentially including enzymes and receptors involved in microbial growth and viral replication. The precise mechanisms remain an area of ongoing research but may involve modulation of cellular pathways critical for pathogen survival.

Case Studies

  • Antibacterial Efficacy : A study examined the antibacterial effects of various derivatives, including those based on the acetonitrile structure, revealing that substitutions on the phenyl ring significantly influenced activity levels against tested strains .
  • Antiviral Assessment : Another investigation into substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues demonstrated enhanced antiviral activity against HAdV, suggesting that similar structural modifications to acetonitrile derivatives could yield potent antiviral agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-chlorophenyl)-2-(diethylamino)acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 2-(4-chlorophenyl)acetonitrile (CAS 140-53-4) may undergo alkylation with diethylamine in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like acetonitrile . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1:1.2 molar ratio of nitrile to amine), and controlling temperature (60–80°C) to minimize side products. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include C≡N stretch (~2248 cm⁻¹) and aromatic C–H stretches (~3050 cm⁻¹) .
  • NMR : ¹H-NMR (CDCl₃) shows aromatic protons (δ 7.41 ppm, 4H, J = 2.6 Hz), the α-carbon proton (δ 5.47 ppm), and diethylamino groups (δ 1.1–1.3 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .
  • X-ray Crystallography : For absolute configuration, single-crystal analysis reveals dihedral angles (e.g., 83.08° between acetamide and benzene planes in analogs) and hydrogen-bonding patterns .

Q. What are the typical physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in acetonitrile, DMSO, and chloroform; poorly soluble in water. Solubility can be enhanced using co-solvents (e.g., 10% DMSO in PBS) for biological assays .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group. Monitor degradation via LC-MS, particularly for amine oxidation or nitrile conversion to amides .

Advanced Research Questions

Q. How can analytical methods resolve contradictions in spectroscopic data for structurally related derivatives?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ at m/z 265.01914 for triazole derivatives) .
  • 2D-NMR (COSY, HSQC) : Assigns overlapping signals in crowded regions (e.g., diethylamino CH₂ vs. aromatic protons) .
  • Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09 with B3LYP/6-31G* basis set) to resolve ambiguities .

Q. What strategies are effective in identifying and quantifying impurities or degradation products in synthetic batches?

  • Methodological Answer :

  • HPLC-UV/ELSD : Use C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (e.g., 40% → 90% over 20 min) to separate impurities like hydrolyzed amides .
  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH), then profile degradation pathways via LC-MS/MS .

Q. How can the compound’s pharmacological activity be evaluated, and what are key considerations for in vitro assays?

  • Methodological Answer :

  • Target Screening : Use kinase or receptor-binding assays (e.g., Radioligand displacement) with IC₅₀ determination. For example, analogs like Diclazuril (CAS 101831-37-2) inhibit protozoan dihydrofolate reductase .
  • Cytotoxicity Assays : Test in cancer cell lines (e.g., MTT assay) with dose ranges (1–100 µM). Include controls for nitrile toxicity (e.g., acetonitrile solvent controls ≤0.1% v/v) .

Q. What computational approaches predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Model interactions with enzymes (e.g., cytochrome P450 3A4) using PDB structures. Focus on hydrogen bonds between the diethylamino group and catalytic residues .
  • MD Simulations (GROMACS) : Simulate binding stability (50 ns trajectories) to assess conformational changes in target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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